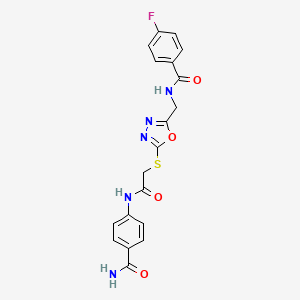

N-((5-((2-((4-carbamoylphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide

Description

This compound features a 1,3,4-oxadiazole core substituted with a thioether-linked 2-((4-carbamoylphenyl)amino)-2-oxoethyl group and a 4-fluorobenzamide moiety. The 4-fluorobenzamide contributes to lipophilicity and bioavailability, as fluorine atoms often improve pharmacokinetic profiles .

Properties

IUPAC Name |

4-[[2-[[5-[[(4-fluorobenzoyl)amino]methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN5O4S/c20-13-5-1-12(2-6-13)18(28)22-9-16-24-25-19(29-16)30-10-15(26)23-14-7-3-11(4-8-14)17(21)27/h1-8H,9-10H2,(H2,21,27)(H,22,28)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCZKEJZXOQMYAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)NC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound N-((5-((2-((4-carbamoylphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide is a complex organic molecule belonging to the class of oxadiazole derivatives. This class is recognized for its diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 368.39 g/mol. The structure incorporates several functional groups that contribute to its biological activity:

- Oxadiazole ring : Known for various pharmacological effects.

- Carbamoyl group : Enhances solubility and bioavailability.

- Thioether linkage : May influence the mechanism of action.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of oxadiazole derivatives. For example, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Effects

A study evaluated the anticancer effects of oxadiazole derivatives on pancreatic cancer cell lines (PANC-1 and CRL-169). The results indicated that these compounds induced apoptosis through specific signaling pathways. The IC50 values for similar compounds were reported as follows:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Oxadiazole Derivative A | PANC-1 | 15 |

| Oxadiazole Derivative B | HeLa | 12 |

| N-(5-(2-(benzo[d]thiazol) | MCF-7 | 4 |

Antimicrobial Activity

Oxadiazole derivatives are also noted for their antimicrobial properties. The compound's ability to inhibit bacterial growth has been documented in various studies.

Case Study: Antimicrobial Effects

A comparative study assessed the antimicrobial activity of several oxadiazole derivatives against common pathogens. The results are summarized below:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor, particularly in inhibiting enzymes involved in metabolic pathways relevant to cancer and microbial infections.

Enzyme Inhibition Study

Research focused on the enzyme inhibitory effects of oxadiazole derivatives revealed significant inhibition of glucosidase and cholinesterases:

| Enzyme | Inhibition (%) at 100 µM |

|---|---|

| Glucosidase | 85 |

| Cholinesterase | 78 |

The proposed mechanism of action for this compound involves interaction with specific biological targets such as enzymes or receptors critical to disease processes. This interaction could disrupt key metabolic pathways or cellular functions, leading to its observed biological activities.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural and Physicochemical Comparisons

Key Observations :

- Substituent Diversity: The target compound’s 4-carbamoylphenyl group distinguishes it from bromobenzofuran (5d) or sulfonylpiperidinyl (8i) analogs.

- Fluorine Impact : The 4-fluorobenzamide moiety parallels compounds like 5d and 8j, where fluorine enhances metabolic stability and membrane permeability .

Physicochemical and Pharmacokinetic Profiles

- Melting Point : Estimated 140–160°C, aligning with oxadiazole derivatives in (134–144°C) .

Q & A

Q. What are the standard synthetic routes for this compound, and how can purity be optimized?

The compound is synthesized via multi-step reactions, typically involving:

- Coupling reactions between thiol-containing intermediates and oxadiazole precursors in solvents like dimethylformamide (DMF) or dichloromethane (DCM) .

- Amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) to link the fluorobenzamide moiety .

- Purification via column chromatography or recrystallization to achieve >95% purity . Key variables : Solvent polarity, reaction temperature (often 50–80°C), and stoichiometric control of reactive groups (e.g., thiols and amines) .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenyl and oxadiazole protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]⁺ peak) .

- Infrared Spectroscopy (IR) : Detection of functional groups (amide C=O stretch at ~1650 cm⁻¹, oxadiazole ring vibrations) .

- HPLC : Purity analysis using reverse-phase columns with UV detection at 254 nm .

Q. What preliminary biological activities have been reported for this compound?

Early studies suggest:

- Antimicrobial activity : Moderate inhibition against Gram-positive bacteria (e.g., S. aureus, MIC = 8–16 µg/mL) .

- Anticancer potential : IC₅₀ values of 10–20 µM in breast cancer cell lines (e.g., MCF-7) via apoptosis induction .

- Anti-inflammatory effects : COX-2 inhibition in vitro (40–60% at 10 µM) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Substituent variation : Replace the 4-fluorobenzamide group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess effects on target binding .

- Oxadiazole ring modification : Compare 1,3,4-oxadiazole with 1,2,4-triazole analogs to evaluate ring electronegativity’s role in activity .

- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with targets like EGFR or PARP .

Q. How can contradictions in reported biological data be resolved?

Discrepancies in activity (e.g., variable IC₅₀ values) may arise from:

- Synthetic impurities : Validate purity via HPLC-MS and repeat assays with rigorously purified batches .

- Assay conditions : Standardize cell culture media (e.g., FBS concentration) and incubation times .

- Target selectivity : Use kinase profiling panels (e.g., Eurofins) to confirm off-target effects .

Q. What in silico strategies predict bioavailability and metabolic stability?

- ADMET prediction : Tools like SwissADME estimate logP (∼2.5), high GI absorption, and CYP3A4-mediated metabolism .

- Metabolite identification : Use GLORYx to predict Phase I/II metabolites (e.g., hydroxylation of the oxadiazole ring) .

- Solubility enhancement : Co-crystallization with cyclodextrins or salt formation (e.g., hydrochloride) to improve aqueous solubility (<10 µg/mL in PBS) .

Methodological Notes

- Controlled experiments : Use triplicate biological replicates and include positive controls (e.g., doxorubicin for anticancer assays) .

- Data validation : Cross-check spectral data with PubChem entries (e.g., CID 145678203 for analogous structures) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.